molecular formula C22H21N5O B2391610 (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 1020203-39-7

(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No.: B2391610
CAS No.: 1020203-39-7
M. Wt: 371.444
InChI Key: PZPLZKLBGRRTJE-UHFFFAOYSA-N
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Description

(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyridine ring, a pyrazole ring, and a cyano group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl and pyridine groups. The final step involves the formation of the cyano and prop-2-enamide groups under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The benzyl, pyridine, and pyrazole rings can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could act as a ligand or inhibitor in various biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products. Its versatility makes it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application, but the compound’s structure allows it to engage in multiple interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide include other pyrazole derivatives, benzyl-substituted compounds, and cyano-containing molecules. Examples include:

  • 3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-methylprop-2-enamide
  • 3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-ethylprop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

(Z)-3-(1-benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-16(2)25-22(28)19(12-23)11-21-20(18-9-6-10-24-13-18)15-27(26-21)14-17-7-4-3-5-8-17/h3-11,13,15-16H,14H2,1-2H3,(H,25,28)/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPLZKLBGRRTJE-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=NN(C=C1C2=CN=CC=C2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=NN(C=C1C2=CN=CC=C2)CC3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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